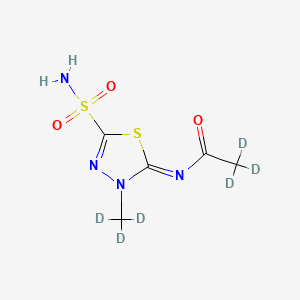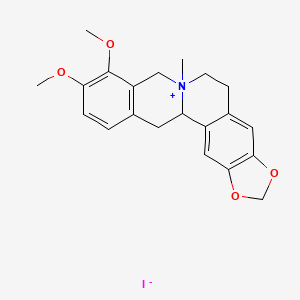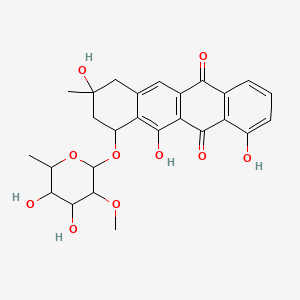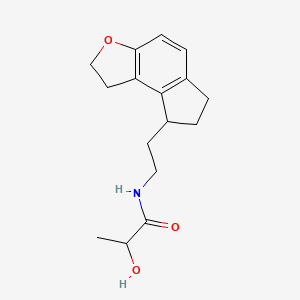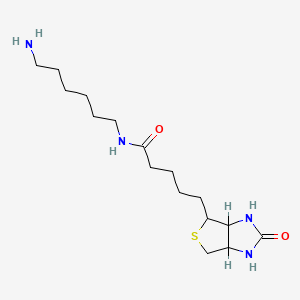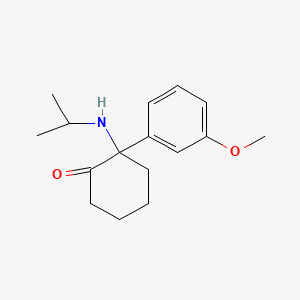
Methoxisopropamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxisopropamine (hydrochloride) is a compound categorized as an arylcyclohexylamine. It is known for its dissociative effects and is related to other compounds such as ketamine and methoxetamine . This compound (hydrochloride) is primarily used as an analytical reference standard in research and forensic applications .
Preparation Methods
The synthesis of Methoxisopropamine (hydrochloride) involves the reaction of 2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as DMF, DMSO, or ethanol, and the product is obtained as a crystalline solid
Chemical Reactions Analysis
Methoxisopropamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methoxisopropamine (hydrochloride) is used in various scientific research applications, including:
Chemistry: It serves as an analytical reference standard for mass spectrometry and other analytical techniques.
Medicine: Research on its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is used in forensic chemistry and toxicology for the identification and analysis of substances.
Mechanism of Action
Methoxisopropamine (hydrochloride) exerts its effects through its interaction with the central nervous system. It is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and methoxetamine . By blocking the NMDA receptors, it disrupts the normal functioning of the neurotransmitter glutamate, leading to its dissociative effects.
Comparison with Similar Compounds
Methoxisopropamine (hydrochloride) is similar to other arylcyclohexylamines such as:
Ketamine: Known for its anesthetic and dissociative properties.
Methoxetamine: A designer drug with similar dissociative effects.
3-Methyl-PCP: Another arylcyclohexylamine with dissociative properties.
Deoxymethoxetamine: A derivative with similar effects.
Fluorexetamine: A fluorinated analog with dissociative properties.
Methoxpropamine: Another related compound with similar effects.
This compound (hydrochloride) is unique due to its specific chemical structure and the presence of the methoxy group, which may influence its pharmacological properties and interactions with biological systems.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one |
InChI |
InChI=1S/C16H23NO2/c1-12(2)17-16(10-5-4-9-15(16)18)13-7-6-8-14(11-13)19-3/h6-8,11-12,17H,4-5,9-10H2,1-3H3 |
InChI Key |
FTQIVDGNGXPEKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


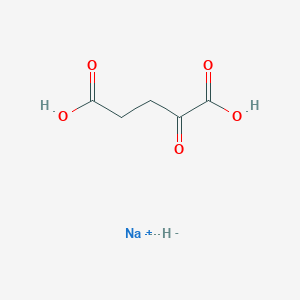
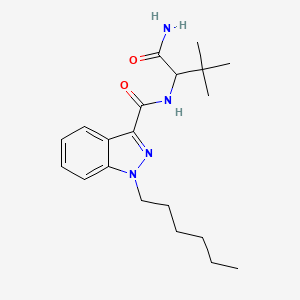
![2-[(Z)-hydroxyiminomethyl]-N-[2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823563.png)
![[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B10823573.png)
![20-[1-[5-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823581.png)

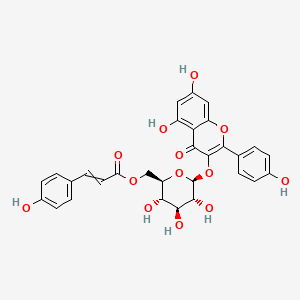
![[3-Acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-(2,3,4-trihydroxybutoxy)oxan-4-yl] propanoate](/img/structure/B10823594.png)
![2-[(Z)-hydroxyiminomethyl]-N-[(1S)-2-hydroxy-1-[(4S)-4-(3-methoxy-5-oxo-2H-pyrrole-1-carbonyl)-4,5-dihydro-1,3-thiazol-2-yl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B10823595.png)
